1-(Diphenylphosphorylmethyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphorylmethyl)-4-methylpiperazine is an organophosphorus compound that features a piperazine ring substituted with a diphenylphosphorylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphorylmethyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
4-Methylpiperazine+Diphenylphosphoryl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphorylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Diphenylphosphorylmethyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphorylmethyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Diphenylphosphorylmethyl)piperazine
- 1-(Diphenylphosphorylmethyl)-4-ethylpiperazine
- 1-(Diphenylphosphorylmethyl)-4-phenylpiperazine
Comparison: 1-(Diphenylphosphorylmethyl)-4-methylpiperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C18H23N2OP |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(diphenylphosphorylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C18H23N2OP/c1-19-12-14-20(15-13-19)16-22(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
InChI Key |
JIWYXMGFMZVPMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.